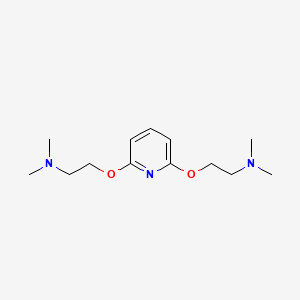

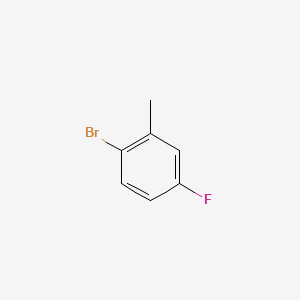

![molecular formula C7H11B B1266525 Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) CAS No. 2534-77-2](/img/structure/B1266525.png)

Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)

描述

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is also known as Norbornane or exo-2-Bromonorbornane . It is an organic compound and a saturated hydrocarbon with the chemical formula C7H11Br . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of a Bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . This method has been described as efficient and broadly applicable, working for a wide range of electron-deficient alkenes and substituted BCB ketones .Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is characterized by a bicyclic hydrocarbon skeleton . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . The compound has a molecular weight of 175.07 .Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is a crystalline compound with a melting point of 88 °C . It has a molecular weight of 175.07 .科学研究应用

-

Stereochemical Analysis

- Field: Chemistry

- Application: Bicyclo[2.2.1]heptanes are used in stereochemical analysis of alicyclic compounds by C-13 NMR Spectroscopy .

- Method: The orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7 is referred to as exo and endo. For 7-monosubstituted compounds, the numbering is defined so that the substituent will be syn .

- Results: The study found relatively unusual dihedral angles about most of the bonds .

-

Thermophysical Property Data

- Field: Thermodynamics

- Application: Bicyclo[2.2.1]heptanes are used in the evaluation of thermophysical property data .

- Method: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results: The study provides critically evaluated recommendations for various properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .

-

Synthesis of Novel Floral and Woody Odorants

- Field: Perfume Chemistry

- Application: A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants .

- Method: The outcome of the rearrangement depended on the substitution pattern of the dienes. 2D NMR analysis has established the correct relative configuration of the bicyclo[2.2.1]heptanone, which was originally misassigned .

- Results: When the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives including (+)-herbanone can be obtained in an enantiomeric ratio (er) up to 96.5:3.5 .

-

Organic Compound Research

- Field: Organic Chemistry

- Application: Norbornane (also known as bicyclo [2.2.1]heptane) is an organic compound and a saturated hydrocarbon with chemical formula C7H12 .

- Method: The carbon skeleton is derived from cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

- Results: The compound was originally synthesized by reduction of norcamphor .

-

Inhibition in T-lymphocytes

- Field: Immunology

- Application: Bicyclo[2.2.1]heptanes are used in the inhibition of T-lymphocytes .

- Method: The inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

- Results: This application is particularly important in the field of immunology .

-

Bio-active Compounds

- Field: Biochemistry

- Application: Bicyclo[2.2.1]heptanes are incorporated in newly developed bio-active compounds .

- Method: Among the valuable saturated bicyclic structures, bicyclo[2.2.1]heptanes are playing an increasingly important role .

- Results: These compounds are still underexplored from a synthetic accessibility point of view .

未来方向

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” and similar C(sp3)-rich bicyclic hydrocarbon scaffolds are playing an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . The development of new synthetic methods, such as the one involving an intermolecular Diels-Alder reaction , opens the gate to sp3-rich new chemical space .

属性

IUPAC Name |

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYOAWHKJRWNID-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878960 | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,4R)-2-Bromobicyclo[2.2.1]heptane | |

CAS RN |

2534-77-2 | |

| Record name | exo-2-Bromonorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-2-bromonorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。